molecular formula C11H23N3O B11736239 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide

2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide

Cat. No.: B11736239
M. Wt: 213.32 g/mol
InChI Key: LFPSXISSXRJOII-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of N-methylpyrrolidine with an appropriate amine and a propanamide derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as heating, stirring, and purification to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide can be compared with other similar compounds such as pyrrolopyrazine derivatives and pyrrolidinone derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrrolopyrazine derivatives are known for their antimicrobial and kinase inhibitory activities, while pyrrolidinone derivatives exhibit a wide range of biological activities including anti-inflammatory and anticancer properties .

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C11H23N3O/c1-8(2)14(11(15)9(3)12)10-5-6-13(4)7-10/h8-10H,5-7,12H2,1-4H3/t9?,10-/m0/s1

InChI Key

LFPSXISSXRJOII-AXDSSHIGSA-N

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)C)C(=O)C(C)N

Canonical SMILES

CC(C)N(C1CCN(C1)C)C(=O)C(C)N

Origin of Product

United States

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